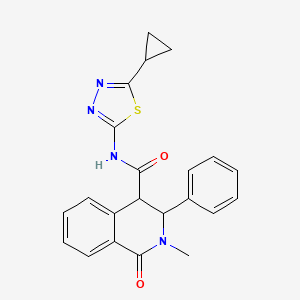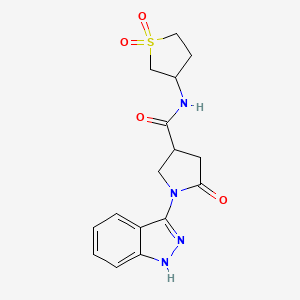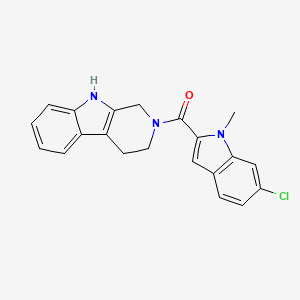![molecular formula C17H17F3N2O2 B11002574 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B11002574.png)
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound with a unique structure that combines a pyrrole ring, a tetrahydropyran ring, and a trifluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the pyrrole ring and the trifluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and consistency in the production process.
化学反応の分析
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with biological targets such as enzymes or receptors.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Ethyl 2-[2-({2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- 1-(tetrahydro-2H-pyran-2-yl)-4-nitro-1H-indazole
- (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid
Uniqueness
What sets 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide apart from similar compounds is its combination of a pyrrole ring, a tetrahydropyran ring, and a trifluorophenyl group. This unique structure can confer specific properties, such as enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
特性
分子式 |
C17H17F3N2O2 |
|---|---|
分子量 |
338.32 g/mol |
IUPAC名 |
2-(4-pyrrol-1-yloxan-4-yl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H17F3N2O2/c18-13-9-12(10-14(19)16(13)20)21-15(23)11-17(3-7-24-8-4-17)22-5-1-2-6-22/h1-2,5-6,9-10H,3-4,7-8,11H2,(H,21,23) |
InChIキー |
DLUHRRAARUVKKY-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CC(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11002495.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11002503.png)
![6-[(1H-indol-1-ylacetyl)amino]hexanoic acid](/img/structure/B11002504.png)

![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11002507.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002519.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-leucinamide](/img/structure/B11002520.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-methionine](/img/structure/B11002537.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002541.png)

![2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11002551.png)

![Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002563.png)
